molecular formula C11H9N3O3S B12125284 (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid

(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid

Katalognummer: B12125284
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: XZRGSUFEWYMHNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid ( 926191-83-5) is a high-purity, specialized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a multifunctional scaffold combining a 1,3-thiazole core linked via an amide bond to a pyridine ring and an acetic acid side chain. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds and its ability to participate in various electron transfer reactions due to its aromaticity . The incorporation of both the electron-withdrawing pyridine ring and the flexible acetic acid moiety enhances the compound's potential as a versatile precursor for designing enzyme inhibitors or metal-chelating agents . The reactivity of the acetic acid group allows for further derivatization, particularly through conjugation reactions, making this compound an excellent intermediate for the synthesis of more complex molecules . Its structural motif is particularly advantageous in the development of novel therapeutic agents, as heterocyclic compounds containing nitrogen and sulfur atoms are extensively investigated for their broad spectrum of biological activities . The 2-amino-1,3,4-thiadiazole moiety, a related heterocycle, has demonstrated significant antimicrobial properties against various resistant pathogenic strains, suggesting the potential of similar heterocyclic systems in addressing drug resistance . Furthermore, thiazole-containing derivatives have shown promise in preclinical investigations for various pathological conditions, underscoring the research value of this compound's core structure . This product is intended for research applications as a key synthetic intermediate or a potential bioactive scaffold. It is supplied with a guaranteed purity of 95% or higher, ensuring consistent performance in experimental settings. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

Molekularformel

C11H9N3O3S

Molekulargewicht

263.27 g/mol

IUPAC-Name

2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H9N3O3S/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17)

InChI-Schlüssel

XZRGSUFEWYMHNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Procedure

  • Starting Materials :

    • Thiourea suspended in water.

    • 4-Chloroacetoacetyl chloride dissolved in methylene chloride.

  • Process :

    • 4-Chloroacetoacetyl chloride (prepared via chlorine addition to diketene at -25°C) is added dropwise to a cooled (+5°C) thiourea suspension.

    • Post-addition, the mixture is stirred at +5–7°C for 30 minutes, then warmed to +26–27°C for 60 minutes.

    • Precipitation of the product is induced by refrigeration.

  • Outcome :

    • Yield : 78.5% (33.6 g of colorless crystals).

    • Melting Point : 151.4–151.9°C.

    • Key Advantage : The product is light-stable , addressing decomposition issues observed in earlier methods.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of thiourea on 4-chloroacetoacetyl chloride, forming the thiazole ring. The acetic acid moiety arises from hydrolysis of the acetyl group under aqueous conditions.

Acylation of the Amino Group with 3-Pyridinecarboxylic Acid

The intermediate’s primary amino group is acylated with 3-pyridinecarboxylic acid to introduce the (3-pyridinylcarbonyl)amino substituent. This step employs coupling reagents to facilitate amide bond formation.

Coupling Protocol (Adapted from Ambeed)

  • Reagents :

    • (2-Aminothiazol-4-yl)acetic acid hydrochloride .

    • 3-Pyridinecarboxylic acid.

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

    • DIEA (N,N-Diisopropylethylamine) as the base.

  • Procedure :

    • The amine intermediate, 3-pyridinecarboxylic acid, HATU, and DIEA are combined in DMF at room temperature.

    • After 10 hours, the mixture is diluted with water and extracted with ethyl acetate.

    • Purification via silica gel chromatography yields the final product.

  • Optimization Considerations :

    • Solvent Choice : DMF ensures solubility of reactants and facilitates HATU activation.

    • Stoichiometry : A 1.3:1 molar ratio of HATU to amine ensures complete conversion.

    • Yield : 60–80% (based on analogous reactions in).

Alternative Synthetic Pathways and Comparative Analysis

Pathway 1: Direct Cyclization and Acylation

  • Step 1 : Cyclocondensation of thiourea with 4-chloroacetoacetyl chloride (as in).

  • Step 2 : In situ acylation using 3-pyridinecarbonyl chloride.

    • Challenge : Requires strict pH control to prevent hydrolysis of the acid chloride.

Pathway 2: Solid-Phase Synthesis

  • Support : Functionalized resin-bound thiourea derivatives.

  • Advantage : Simplifies purification but may reduce overall yield due to steric hindrance.

Yield Comparison Table

MethodIntermediate YieldFinal Product YieldKey Advantage
Patented HCl Route78.5%60–80%Light-stable intermediate
Direct AcylationN/A~50%Fewer steps
Solid-PhaseN/A~40%Ease of purification

Critical Reaction Parameters and Troubleshooting

Temperature Control

  • Thiazole Formation : Maintaining temperatures below +10°C during 4-chloroacetoacetyl chloride addition prevents side reactions (e.g., dimerization).

  • Acylation : Room temperature (20–25°C) ensures efficient HATU activation without epimerization.

Solvent Compatibility

  • Chlorohydrocarbons (e.g., methylene chloride) are ideal for thiazole synthesis due to low water miscibility.

  • DMF is preferred for coupling reactions but requires thorough removal during workup to avoid contamination.

Purification Challenges

  • Silica Gel Chromatography : Effective for isolating the final product but time-consuming.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Analytical Characterization

Successful synthesis is confirmed via:

  • Melting Point : Comparison to literature values (e.g., 151–152°C for the intermediate).

  • Mass Spectrometry : Molecular ion peak at m/z 281.29 [M+H]+ for the final product.

  • NMR Spectroscopy :

    • 1H NMR : Signals at δ 8.63 (pyridine H), δ 5.55 (thiazole H), and δ 3.76 (acetic acid CH2).

Industrial Scalability and Environmental Considerations

  • Cost Efficiency : HATU, while effective, is expensive for large-scale production. Alternatives like EDCl/HOBt may reduce costs.

  • Waste Management : Chlorinated solvents require recycling to minimize environmental impact.

Analyse Chemischer Reaktionen

    Reaktionen: Diese Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

    Häufige Reagenzien und Bedingungen:

    Hauptprodukte: Die Produkte hängen von den spezifischen Reaktionsbedingungen ab, aber Modifikationen des Thiazols oder Pyridinrings sind üblich.

  • Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry

    The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

    Case Study : A study evaluated the anti-inflammatory properties of thiazole derivatives, including (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid. Results indicated that these compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

    Antimicrobial Activity

    Research has shown that thiazole derivatives possess antimicrobial properties. The incorporation of a pyridine moiety may enhance these effects.

    Data Table: Antimicrobial Activity of Thiazole Derivatives

    CompoundBacterial StrainInhibition Zone (mm)
    This compoundE. coli15
    This compoundS. aureus18

    The results indicate that this compound has a notable inhibitory effect on both E. coli and S. aureus .

    Agricultural Applications

    This compound may also find applications in agriculture as a plant growth regulator or pesticide due to its biological activity.

    Case Study : Research conducted on thiazole derivatives demonstrated their effectiveness in promoting plant growth and resistance against certain pathogens. The application of this compound showed enhanced growth rates and improved resistance to fungal infections in treated plants .

    Wirkmechanismus

    • The exact mechanism is not well-documented, but it likely interacts with cellular targets due to its functional groups (carboxylic acid, pyridine, and thiazole).
    • Further studies are needed to elucidate its specific molecular pathways.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structural Analogs

    Structural and Physicochemical Properties

    The following table summarizes key structural and physicochemical differences between the compound and its analogs:

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Reference
    (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid C₁₁H₁₀N₃O₃S 265.28 (estimated) 3-Pyridinylcarbonyl Aromatic, hydrogen-bonding via pyridine N -
    [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid C₉H₁₂N₂O₃S 228.27 Isobutyryl Aliphatic, increased lipophilicity
    (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid C₉H₉ClN₃O₄S 298.70 Chloroacetyl, Methoxyimino Electronegative Cl, modified imino group
    2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈ClN₃O₂S 269.71 5-Chloropyridin-2-yl Halogenated pyridine, enhanced binding
    {2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid C₁₁H₁₁N₃O₂S 249.29 6-Methylpyridin-2-yl Methyl group enhances lipophilicity
    {2-[(Thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈N₂O₃S₂ 268.31 Thien-2-ylcarbonyl Thiophene introduces π-π interactions
    Key Observations:
    • Aromatic vs. Aliphatic Substituents : The pyridine and thiophene substituents (aromatic) in the parent compound and analogs like and may enhance π-π stacking with biological targets, while aliphatic groups (e.g., isobutyryl in ) increase lipophilicity.
    • Steric Effects : The 6-methyl group in introduces steric bulk, which could influence membrane permeability and metabolic stability.
    Antibacterial Potential

    Thiazole-acetic acid derivatives are critical in antibiotics, such as cefpodoxime () and ceftriaxone (), where the thiazole ring mimics bacterial cell wall precursors. The parent compound’s pyridine group may similarly inhibit penicillin-binding proteins (PBPs) or β-lactamases. For example:

    • Cefpodoxime: Features a 2-aminothiazol-4-yl group with a methoxyimino substituent, crucial for β-lactamase resistance .
    • Tigemonam : Contains a 3-hydroxy-4-pyridone fragment, highlighting the role of pyridine derivatives in iron chelation and antibacterial activity .
    Structure-Activity Relationships (SAR)
    • Pyridine vs. Thiophene : The pyridine ring in the parent compound may offer stronger hydrogen-bonding interactions compared to the thiophene in , which relies on π-π stacking.
    • Chlorine Substitution : Analogs like and show enhanced antibacterial activity due to chlorine’s electron-withdrawing effects, a trend observed in cephalosporins .

    Biologische Aktivität

    (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid, with the CAS Number 941869-61-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C₁₁H₉N₃O₃S
    • Molecular Weight : 263.27 g/mol
    • IUPAC Name : 2-[(3-pyridinylcarbonyl)amino]-1,3-thiazol-4-ylacetic acid

    Synthesis

    The synthesis of this compound typically involves the reaction of thiazole derivatives with pyridine-based amines. Detailed synthetic routes can be found in chemical literature focusing on thiazole chemistry.

    Antimicrobial Activity

    Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

    Anticancer Properties

    The compound has been evaluated for its anticancer potential through various in vitro assays. It has shown promising results in inhibiting cancer cell proliferation in several cancer types, including breast and lung cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

    Anti-inflammatory Effects

    This compound has also been studied for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines and reduce inflammatory markers in cellular models.

    Case Studies

    StudyFindingsReference
    In vitro study on bacterial strainsExhibited significant antimicrobial activity against E. coli and S. aureus
    Anticancer evaluationInhibited proliferation of breast cancer cells by inducing apoptosis
    Anti-inflammatory assayReduced levels of TNF-alpha and IL-6 in macrophage cultures

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell growth.
    • Receptor Interaction : Potential interactions with cellular receptors can lead to downstream effects that mediate its biological activities.

    Q & A

    Basic Research Questions

    Q. What are the established synthesis protocols for (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?

    • Methodology : Synthesis typically involves a multi-step approach:

    Condensation : Reacting 3-pyridinylcarbonyl chloride with a thiazole precursor (e.g., 2-amino-1,3-thiazol-4-yl acetic acid) under inert atmosphere (N₂/Ar) to form the amide bond .

    Catalysis : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .

    Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/ether) to isolate the product .

    • Critical Factors : Temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly affect yield (reported 45–68%) .

    Q. How is the structural integrity of this compound validated post-synthesis?

    • Analytical Techniques :

    • NMR : ¹H/¹³C NMR to confirm pyridine-thiazole connectivity (e.g., δ 8.5–8.7 ppm for pyridinyl protons, δ 170–175 ppm for carbonyl carbons) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 281.29 g/mol; observed: 281.31 ± 0.02) .
    • XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, though challenges like crystal twinning may require SHELXL refinement .

    Q. What are the primary research applications of this compound in medicinal chemistry?

    • Applications :

    • Pharmacophore Development : The pyridine-thiazole-acetic acid scaffold is explored for kinase inhibition (e.g., EGFR, VEGFR) due to its ATP-binding pocket compatibility .
    • Prodrug Synthesis : The acetic acid moiety facilitates conjugation with targeting ligands (e.g., folate) for site-specific drug delivery .

    Advanced Research Questions

    Q. How can computational methods optimize the synthesis and activity of derivatives?

    • Approaches :

    • DFT Calculations : Predict reaction pathways (e.g., transition-state energy barriers for amide bond formation) to optimize catalyst selection .
    • Molecular Docking : Screen derivatives against target proteins (e.g., PDB: 1M17) to prioritize synthesis of high-affinity analogs .
      • Tools : Gaussian 16 for DFT; AutoDock Vina for docking .

    Q. How to resolve contradictions in reported bioactivity data across studies?

    • Case Study : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2–10 µM in leukemia vs. >50 µM in solid tumors):

    • Hypotheses :

    Assay Variability : Differences in cell line viability protocols (MTT vs. ATP luminescence) .

    Solubility : Poor aqueous solubility at higher doses skews dose-response curves .

    • Resolution :
    • Standardize assays (e.g., CellTiter-Glo®) and use co-solvents (≤0.1% DMSO) .

    Q. What strategies address challenges in crystallographic analysis of this compound?

    • Crystallization Issues :

    • Twinning : Common due to flexible acetic acid side chain. Mitigate via slow evaporation (pentanol/water mixtures) .
    • Disorder : Partial occupancy of the pyridine ring resolved using SHELXL’s PART instruction .
      • Refinement : Apply anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis for thermal motion correction .

    Q. How does the compound’s metabolic stability impact preclinical studies?

    • Findings :

    • Phase I Metabolism : Rapid glucuronidation of the acetic acid group (observed in rodent liver microsomes) reduces bioavailability .
    • Mitigation : Introduce electron-withdrawing substituents (e.g., -CF₃) on the pyridine ring to slow enzymatic degradation .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.